1-[1-(2-Phenylethyl)piperidin-4-YL]methanamine
Overview
Description
1-[1-(2-Phenylethyl)piperidin-4-YL]methanamine is a chemical compound with the molecular formula C14H22N2 It is a derivative of piperidine, a heterocyclic amine, and features a phenylethyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-Phenylethyl)piperidin-4-YL]methanamine typically involves the reaction of piperidine with phenylethyl halides under basic conditions. A common method includes the use of sodium hydride as a base and dimethylformamide as a solvent. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the electrophilic carbon of the phenylethyl halide, forming the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2-Phenylethyl)piperidin-4-YL]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced amine form.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen, where different alkyl or aryl groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, aryl halides, and other electrophilic reagents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-[1-(2-Phenylethyl)piperidin-4-YL]methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential interactions with biological targets, such as receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(2-Phenylethyl)piperidin-4-YL]methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylethyl group may enhance its binding affinity to certain receptors, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine
- 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine
- Phenyl (piperidin-3-yl)methanone
Uniqueness
1-[1-(2-Phenylethyl)piperidin-4-YL]methanamine is unique due to its specific structural features, such as the phenylethyl group attached to the piperidine ring. This structural uniqueness can result in distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
[1-(2-phenylethyl)piperidin-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c15-12-14-7-10-16(11-8-14)9-6-13-4-2-1-3-5-13/h1-5,14H,6-12,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGJAUWAEIPXCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90466530 | |
Record name | 1-[1-(2-Phenylethyl)piperidin-4-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90466530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127285-09-0 | |
Record name | 1-[1-(2-Phenylethyl)piperidin-4-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90466530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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